1-benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide
Description
1-Benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of benzyl and benzyloxy groups attached to the pyrazole ring, along with an isobutyl group and a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
1-benzyl-N-(2-methylpropyl)-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-17(2)13-23-21(26)20-15-25(14-18-9-5-3-6-10-18)24-22(20)27-16-19-11-7-4-8-12-19/h3-12,15,17H,13-14,16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSWJNCQOPJKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CN(N=C1OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced by reacting the pyrazole intermediate with benzyl alcohol in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via a Friedel-Crafts alkylation reaction using isobutyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole intermediate with an isocyanate or by amidation of a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, as well as the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
1-Benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazole derivatives, including 1-benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide, may exhibit significant anticancer activities. For instance, studies on related pyrazole compounds have shown their ability to modulate autophagy and inhibit cancer cell proliferation. Specifically, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by disrupting mTORC1 activity and enhancing autophagy under nutrient-deprived conditions . This suggests that this compound might share similar mechanisms.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in neurodegenerative diseases like Alzheimer's. Related studies have highlighted the efficacy of benzyl pyridinium derivatives as dual inhibitors of these enzymes . The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative conditions.
Modulation of Autophagy
Autophagy plays a crucial role in cellular homeostasis and cancer cell survival under stress conditions. Compounds like N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation, leading to enhanced cell death in cancerous cells . If this compound exhibits similar properties, it may serve as a novel therapeutic agent targeting cancer cells.
Enzyme Inhibition
The compound's potential as an AChE and BuChE inhibitor indicates its mechanism may involve binding to the active sites of these enzymes, preventing substrate hydrolysis and thereby increasing neurotransmitter levels in synaptic clefts . This mechanism is particularly relevant for developing treatments for cognitive decline associated with aging and neurodegenerative diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the efficacy of pyrazole derivatives. Research has shown that modifications in the pyrazole ring or substituents can significantly impact biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Benzyl group | Enhances lipophilicity and enzyme inhibition |
| Methoxy group | Potentially increases bioavailability |
| Isobutyl group | May improve selectivity for target enzymes |
These insights can guide further synthesis and testing of this compound derivatives for enhanced therapeutic profiles.
Cancer Cell Studies
In vitro studies have demonstrated that compounds structurally related to this compound can significantly reduce cell viability in various cancer cell lines through apoptosis induction and autophagic flux disruption . These findings support the need for further exploration into this compound's anticancer potential.
Neuroprotection Research
Preliminary investigations into the neuroprotective effects of similar pyrazole derivatives have shown promise in ameliorating cognitive deficits in animal models of Alzheimer’s disease by enhancing cholinergic transmission through AChE inhibition . Such studies underscore the potential applicability of this compound in neurodegenerative disease therapeutics.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide: Similar structure but lacks the isobutyl group.
1-Benzyl-3-(benzyloxy)-N-methyl-1H-pyrazole-4-carboxamide: Similar structure but has a methyl group instead of an isobutyl group.
1-Benzyl-3-(benzyloxy)-N-ethyl-1H-pyrazole-4-carboxamide: Similar structure but has an ethyl group instead of an isobutyl group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O3, with a molecular weight of 330.39 g/mol. The compound features a pyrazole ring, which is known for its pharmacological properties, including anti-inflammatory and anticancer activities.
Research indicates that compounds containing the pyrazole moiety can interact with various biological targets, including enzymes involved in cancer progression. Specifically, this compound has been studied for its inhibitory effects on:
- Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway is crucial in cellular signaling related to growth and differentiation. Inhibitors targeting this pathway can potentially halt tumorigenesis.
- Cholinesterases : Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds have been tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The study showed that certain derivatives could induce apoptosis and inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7b | A549 | 0.26 | MEK Inhibition |
| 7d | MDA-MB-231 | 1.0 | Apoptosis Induction |
Neuropharmacological Activity
In addition to anticancer effects, there is growing interest in the neuropharmacological potential of this compound. The inhibition of cholinesterases can enhance cholinergic transmission, which is beneficial in treating cognitive decline associated with Alzheimer's disease.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrazole derivatives have provided insights into optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of specific substituents on the pyrazole ring significantly affects the potency and selectivity of the compounds against target enzymes.
- Molecular Docking Studies : Computational studies have elucidated binding interactions between the compounds and their target proteins, aiding in the design of more effective inhibitors.
Case Studies
- MAPK Inhibition : In a study focused on MEK inhibitors, several derivatives were synthesized and evaluated for their ability to inhibit MEK1 with IC50 values as low as 91 nM. This highlights the potential of these compounds in cancer therapy targeting the MAPK pathway.
- Cholinesterase Inhibition : Another study evaluated a series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole derivatives for their inhibitory activity against cholinesterases, revealing promising candidates for further development as cognitive enhancers.
Q & A
Q. What are the recommended synthetic routes for 1-benzyl-3-(benzyloxy)-N-isobutyl-1H-pyrazole-4-carboxamide, and how can reaction efficiency be optimized?
The synthesis of pyrazole derivatives typically involves condensation reactions or multi-step functionalization. For example, pyrazole-4-carboxamide scaffolds are often synthesized via cyclocondensation of hydrazines with β-keto esters or via Suzuki coupling for aryl substitutions . Optimization strategies include:
- Catalytic systems : Use Pd catalysts for cross-coupling reactions to enhance regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Monitoring : TLC or HPLC to track reaction progress and minimize byproducts .
- Purification : Flash chromatography or recrystallization to isolate high-purity products .
Q. How should researchers characterize the structural and electronic properties of this compound?
Comprehensive characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., benzyl vs. isobutyl groups) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- Mass spectrometry : HRMS to verify molecular formula and fragmentation patterns .
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G*) to predict electronic properties and reactive sites .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for pyrazole-4-carboxamide analogs?
Discrepancies in bioactivity data (e.g., IC₅₀ variability) may arise from:
- Assay conditions : Differences in cell lines, incubation times, or solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .
- Structural analogs : Subtle substituent changes (e.g., benzyl vs. 4-fluorobenzyl) alter target binding .
Resolution methods :- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual).
- Structure-activity relationship (SAR) studies : Systematically vary substituents and measure activity trends .
- Target validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm target engagement .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Advanced computational approaches include:
- Molecular docking : Predict binding modes to targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger .
- ADMET prediction : Tools like SwissADME or ProTox-II assess solubility, CYP450 interactions, and toxicity .
- Dynamics simulations : MD simulations (e.g., GROMACS) to study conformational stability in biological membranes .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?
Reactivity studies reveal:
- Hydrolysis susceptibility : The benzyloxy group may undergo cleavage under acidic/basic conditions, impacting stability .
- Oxidative pathways : Tertiary amines (e.g., isobutyl group) may form N-oxides in the presence of H₂O₂ .
- Photodegradation : UV-Vis spectroscopy to monitor degradation kinetics and identify photoproducts .
Methodological Considerations
Q. How should researchers design experiments to validate the compound’s role in modulating enzyme activity?
- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for inhibition .
Q. What are the best practices for reconciling discrepancies between computational predictions and experimental results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
